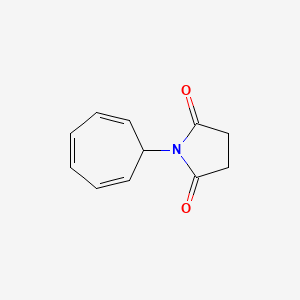
1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione is an organic compound that features a unique structure combining a cycloheptatriene ring with a pyrrolidine-2,5-dione moiety
Méthodes De Préparation
The synthesis of 1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of cycloheptatriene with maleimide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways involved in disease processes.
Industry: In industrial applications, the compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Tropone: Tropone is a related compound with a similar cycloheptatriene ring structure but lacks the pyrrolidine-2,5-dione moiety. Tropone is known for its aromatic properties and is used in various chemical reactions and applications.
Tropolone: Tropolone is another related compound that features a hydroxyl group on the cycloheptatriene ring. It is known for its biological activity and is used in medicinal chemistry and biological research.
The uniqueness of this compound lies in its combination of the cycloheptatriene ring with the pyrrolidine-2,5-dione moiety, which imparts distinct chemical and biological properties not found in the related compounds.
Propriétés
Numéro CAS |
92288-17-0 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-cyclohepta-2,4,6-trien-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO2/c13-10-7-8-11(14)12(10)9-5-3-1-2-4-6-9/h1-6,9H,7-8H2 |
Clé InChI |
PNUYKMCWUWEHCH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C2C=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


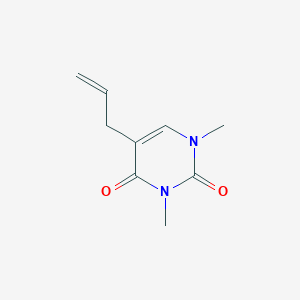

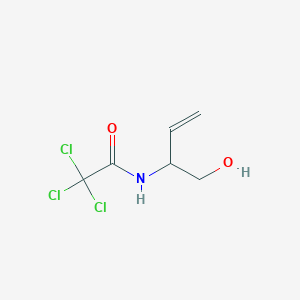
![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
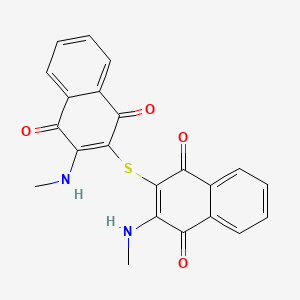
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)
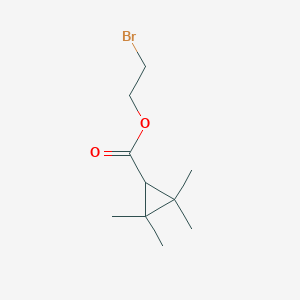
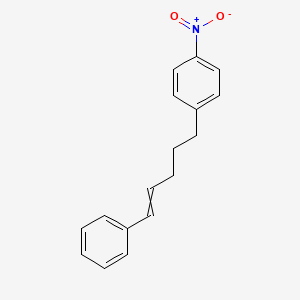

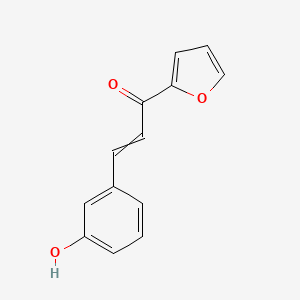
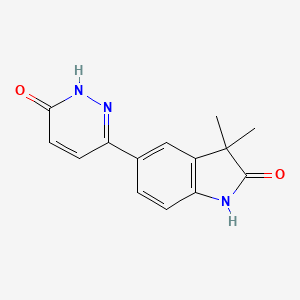

![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
